7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at the 7-position, a 4-fluorophenyl group at the 3-position, and a methyl group at the 2-position. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-methylpyrazole and 4-fluorobenzaldehyde under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases or bind to receptor sites, thereby affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of a fluorine atom.
7-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a bromine atom instead of a fluorine atom.
7-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine may confer unique properties such as increased metabolic stability, enhanced binding affinity to certain targets, and improved pharmacokinetic profiles compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-13-20(14-4-7-16(22)8-5-14)21-23-11-10-17(25(21)24-13)15-6-9-18(26-2)19(12-15)27-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBAEINQWHUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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